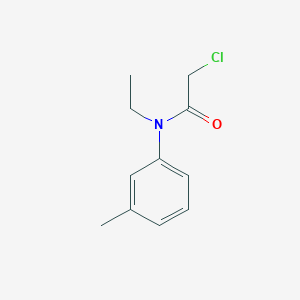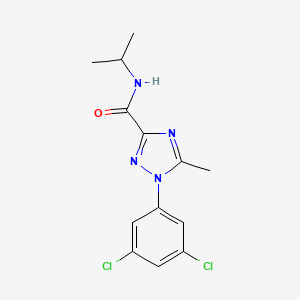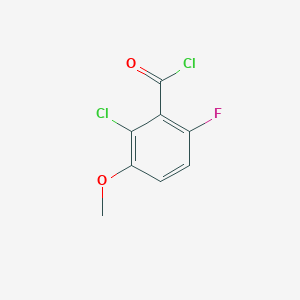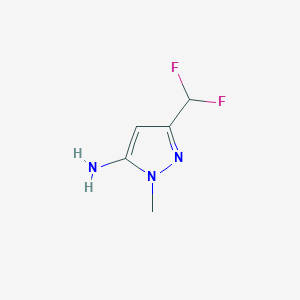
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It is a liquid at room temperature and has a molecular weight of 225.72 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 225.72 .科学的研究の応用
Metabolic Pathways and Toxicology
Research into chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has provided insights into their metabolic pathways and potential toxicological implications. Studies have shown that compounds like acetochlor undergo complex metabolic activation leading to DNA-reactive products, with human and rat liver microsomes metabolizing these compounds to specific intermediates. This metabolic activation is suggested to contribute to their carcinogenicity, involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 in their biotransformation (Coleman et al., 2000).
Biodegradation and Environmental Impact
Research on the biodegradation of chloroacetamide herbicides has identified bacterial strains capable of degrading compounds like acetochlor. For instance, a strain of Rhodococcus has been shown to catalyze the N-deethoxymethylation of acetochlor, converting it into less harmful metabolites, highlighting a potential route for environmental remediation of contaminated sites (Wang et al., 2015).
Synthetic Applications and Anticancer Potential
The synthesis of derivatives of chloroacetamide compounds, including those structurally related to this compound, has been explored for potential medicinal applications. Certain derivatives have been developed with anticancer, anti-inflammatory, and analgesic properties, suggesting the versatility of these compounds in drug discovery and development. For example, specific phenoxy acetamide derivatives have shown promising activities against cancer cells and inflammation, indicating the potential for further exploration in therapeutic applications (Rani et al., 2014).
Crystal Structure Analysis
Detailed crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide have revealed insights into its molecular conformation and interactions. These studies contribute to the understanding of the chemical behavior and potential reactivity of such compounds, which is crucial for designing new materials and pharmaceuticals. The analysis of its crystal structure has shown specific intermolecular hydrogen bonding patterns, which are essential for predicting the compound's solubility, stability, and reactivity (Gowda et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSUKKVAMUTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)




![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)
![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)

